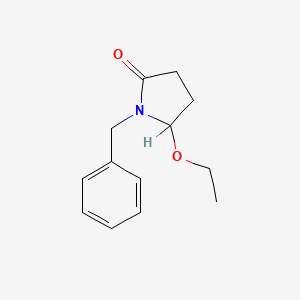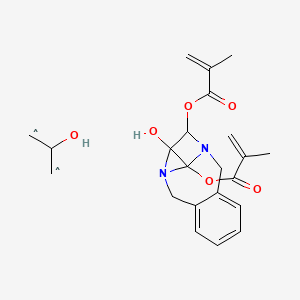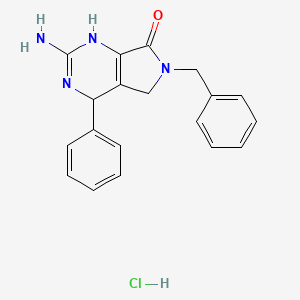
2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride is a complex organic compound with a unique structure that includes a pyrrolo-pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and phenyl derivatives with a pyrrolo-pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Pyrimidine Derivatives: These compounds have a similar core structure and are widely studied for their medicinal properties.
Uniqueness
2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
74332-93-7 |
|---|---|
Molekularformel |
C19H19ClN4O |
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
2-amino-6-benzyl-4-phenyl-4,5-dihydro-1H-pyrrolo[3,4-d]pyrimidin-7-one;hydrochloride |
InChI |
InChI=1S/C19H18N4O.ClH/c20-19-21-16(14-9-5-2-6-10-14)15-12-23(18(24)17(15)22-19)11-13-7-3-1-4-8-13;/h1-10,16H,11-12H2,(H3,20,21,22);1H |
InChI-Schlüssel |
XBEMYIMWCIWDMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=O)N1CC3=CC=CC=C3)NC(=NC2C4=CC=CC=C4)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate](/img/structure/B12704164.png)

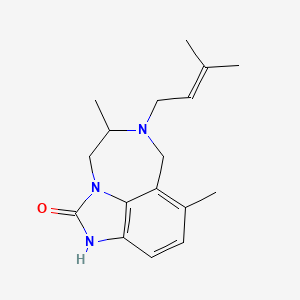
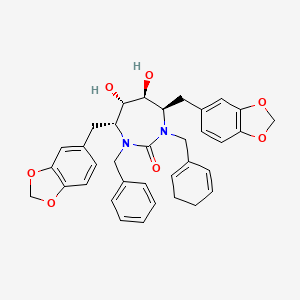
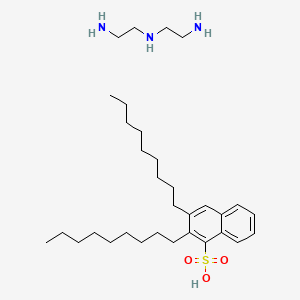

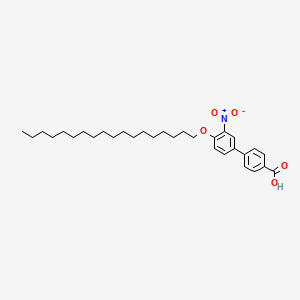
![(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol](/img/structure/B12704203.png)
